
(R)-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Übersicht
Beschreibung
“®-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C12H15ClN2O4 and a molecular weight of 286.71 . It’s commonly used in research .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “®-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride”, often involves the use of nitrogen heterocycles . The pyrrolidine ring, a five-membered saturated scaffold, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “®-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride” includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Physical and Chemical Properties Analysis
“®-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride” has a molecular weight of 286.71 . It should be stored sealed in dry conditions at 2-8°C .Wissenschaftliche Forschungsanwendungen
Dielectric Anisotropy in Nickel(II) Complexes
A study by Fu et al. (2007) explored the dielectric properties of a trinuclear nickel(II) complex derived from a pyrrolidine-based ligand, showcasing its significant dielectric anisotropy. This research highlights the potential of pyrrolidine derivatives in creating materials with unique electrical properties, which could be relevant for electronic and optical applications (Fu et al., 2007).
Catalytic Synthesis of Isocyanates
Research by Manov-Yuvenskii et al. (1980) discussed the catalytic synthesis of isocyanates from aromatic nitro compounds in the presence of a rhodium catalyst and pyridine. This study indicates the role of pyrrolidine and related structures in facilitating catalytic reactions that are crucial in the production of important chemical intermediates (Manov-Yuvenskii et al., 1980).
Coordination Polymers and Frameworks
Oruganti et al. (2017) synthesized molecular salts and co-crystals using 2-chloro-4-nitrobenzoic acid, demonstrating the structural versatility and importance of halogen bonds. While not directly involving pyrrolidine derivatives, this research provides insights into the design of molecular structures for pharmaceutical applications, showcasing the potential interdisciplinary applications of related compounds (Oruganti et al., 2017).
Hydrothiolation Catalysis
Di Giuseppe et al. (2012) discussed the use of rhodium N-heterocyclic carbene catalysts for the hydrothiolation of alkynes, highlighting the impact of ligand-controlled regioselectivity. This study points to the utility of pyrrolidine derivatives in catalysis, particularly in reactions important for synthesizing sulfur-containing organic compounds (Di Giuseppe et al., 2012).
Wirkmechanismus
Moreover, nitrogen-containing heterocycles, such as 1,2,3-triazoles, are among the most studied five-membered heterocyclic compounds due to their presence in a vast number of natural and synthetic therapeutically important compounds . They have been found to exhibit good-to-excellent antimicrobial activity .
Biochemische Analyse
Biochemical Properties
®-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces .
Cellular Effects
The effects of ®-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride on various types of cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may affect the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events . Additionally, it can modulate the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization.
Molecular Mechanism
At the molecular level, ®-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in enzyme activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
The effects of ®-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride can change over time in laboratory settings. The stability and degradation of the compound are important factors to consider. In in vitro studies, the compound may degrade over time, leading to a decrease in its effectiveness. In in vivo studies, long-term exposure to the compound can result in changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of ®-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects are often observed, where a certain dosage is required to elicit a significant biological response. High doses of the compound may lead to toxicity, affecting organ function and overall health .
Metabolic Pathways
®-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For example, the compound may inhibit key enzymes in glycolysis or the citric acid cycle, leading to changes in energy production and utilization .
Transport and Distribution
The transport and distribution of ®-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride within cells and tissues are critical for its biological activity. The compound may be transported by specific transporters or binding proteins, affecting its localization and accumulation in different cellular compartments. This distribution can influence the compound’s effectiveness and potential side effects .
Subcellular Localization
The subcellular localization of ®-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biological activity .
Eigenschaften
IUPAC Name |
(2R)-2-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4.ClH/c15-11(16)12(5-2-6-13-12)8-9-3-1-4-10(7-9)14(17)18;/h1,3-4,7,13H,2,5-6,8H2,(H,15,16);1H/t12-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZZQZAXELQJQT-UTONKHPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](NC1)(CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661596 | |
| Record name | 2-[(3-Nitrophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217755-41-3 | |
| Record name | 2-[(3-Nitrophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


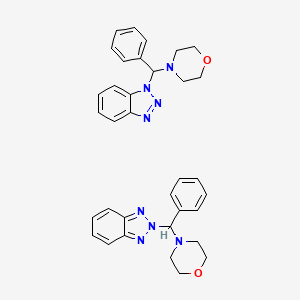
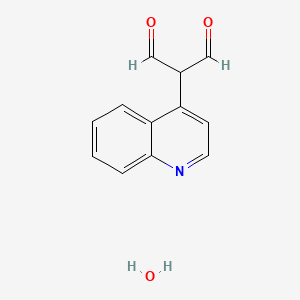
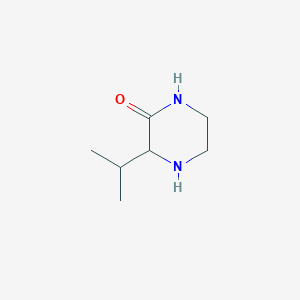

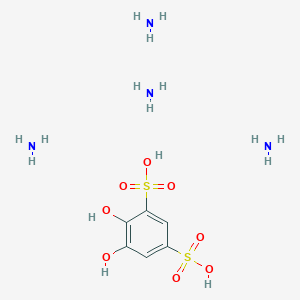
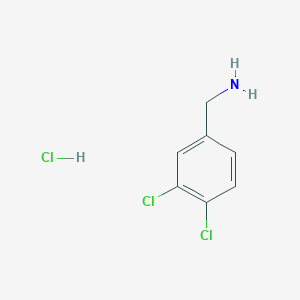

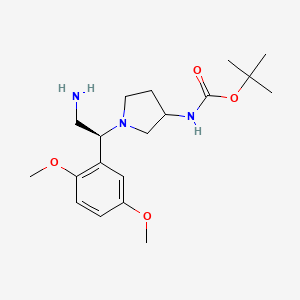
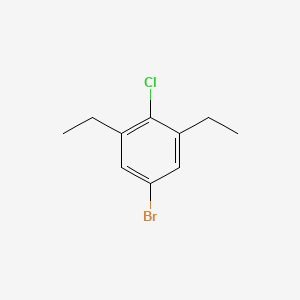
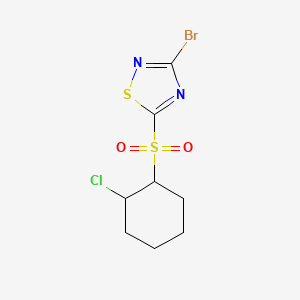

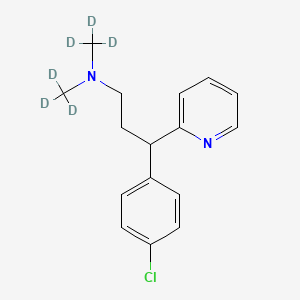
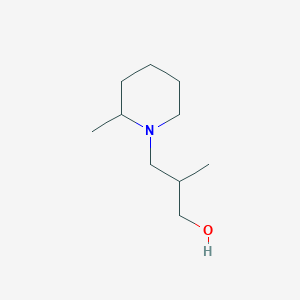
![2-Chloro-N,N-dimethyl-2-[2-(2-nitrophenyl)hydrazono]acetamide](/img/structure/B1500139.png)
